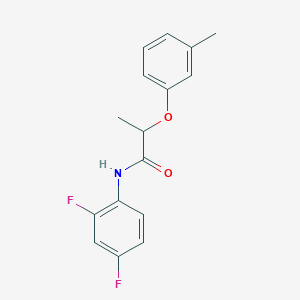![molecular formula C15H18N2O4S B5958933 3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5958933.png)
3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09872823 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of the compound 3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation, lipid metabolism, and glucose homeostasis .
Mode of Action
The compound interacts with PPARγ by binding to its ligand-binding domain . This interaction results in a conformational change in PPARγ, which allows it to bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs). The binding of PPARγ to PPREs regulates the transcription of target genes involved in lipid metabolism and glucose homeostasis .
Biochemical Pathways
The activation of PPARγ by the compound affects several biochemical pathways. Primarily, it enhances the transcription of genes involved in lipid uptake and storage, leading to increased adipocyte differentiation and lipid storage . Additionally, it promotes the transcription of genes involved in glucose metabolism, improving insulin sensitivity and glucose homeostasis .
Result of Action
The activation of PPARγ by the compound leads to enhanced adipocyte differentiation and lipid storage, as well as improved insulin sensitivity and glucose homeostasis . These molecular and cellular effects could potentially be beneficial in the treatment of conditions such as type 2 diabetes and metabolic syndrome .
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-10-14(16-21-11)15-4-3-9-17(15)22(18,19)13-7-5-12(20-2)6-8-13/h5-8,10,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUHFEBSCNBMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(diethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5958853.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)
![1-(3-{[(2-imidazo[1,2-a]pyrimidin-2-ylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B5958879.png)

![methyl 5-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B5958896.png)
![5-methoxy-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5958898.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B5958899.png)

![3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5958914.png)
![1-(cyclopropylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5958915.png)
![1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[[(6-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B5958924.png)
![5-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B5958938.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958942.png)

